(1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride (1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15776283
InChI: InChI=1S/C7H11ClN2O2S/c1-6(2)10-4-3-9-7(10)5-13(8,11)12/h3-4,6H,5H2,1-2H3
SMILES:
Molecular Formula: C7H11ClN2O2S
Molecular Weight: 222.69 g/mol

(1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC15776283

Molecular Formula: C7H11ClN2O2S

Molecular Weight: 222.69 g/mol

* For research use only. Not for human or veterinary use.

(1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride -

Specification

Molecular Formula C7H11ClN2O2S
Molecular Weight 222.69 g/mol
IUPAC Name (1-propan-2-ylimidazol-2-yl)methanesulfonyl chloride
Standard InChI InChI=1S/C7H11ClN2O2S/c1-6(2)10-4-3-9-7(10)5-13(8,11)12/h3-4,6H,5H2,1-2H3
Standard InChI Key SRRVMUVVMXJUFS-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=CN=C1CS(=O)(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride consists of an imidazole ring substituted at the 1-position with an isopropyl group (-CH(CH₃)₂) and at the 2-position with a methanesulfonyl chloride (-SO₂Cl) moiety. This configuration confers distinct electronic and steric properties:

  • Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms, contributing to π-π stacking interactions and hydrogen-bonding capabilities.

  • Isopropyl group: Introduces steric bulk, potentially influencing reaction kinetics and solubility.

  • Sulfonyl chloride group: A highly electrophilic site enabling nucleophilic substitution reactions.

Table 1: Predicted Physicochemical Properties

PropertyValue/RangeBasis for Estimation
Molecular FormulaC₈H₁₃ClN₂O₂SStructural analysis
Molecular Weight236.72 g/molSummation of atomic masses
Density1.2–1.4 g/cm³Analogous sulfonyl chlorides
Boiling Point220–250 °C (decomposes)Comparison to isopropyl methanesulfonate
SolubilityPolar aprotic solvents (e.g., THF, DCM)Sulfonyl chloride reactivity trends

Synthetic Routes and Optimization

While direct literature on the synthesis of this compound is limited, methodologies for analogous sulfonyl chlorides provide a foundational framework.

General Synthesis Strategy

The compound is likely synthesized via sulfonation of a pre-functionalized imidazole precursor. A plausible route involves:

  • Preparation of (1-isopropyl-1H-imidazol-2-yl)methanol:

    • Alkylation of 2-imidazolecarbinol with isopropyl bromide under basic conditions.

  • Conversion to sulfonyl chloride:

    • Reaction with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF):

      (1-Isopropyl-1H-imidazol-2-yl)methanol+SOCl2(1-Isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride+HCl+SO2\text{(1-Isopropyl-1H-imidazol-2-yl)methanol} + \text{SOCl}_2 \rightarrow \text{(1-Isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride} + \text{HCl} + \text{SO}_2
    • Conditions: 0–5 °C, 4–6 hours, inert atmosphere .

Industrial-Scale Considerations

  • Solvent recovery: Distillation under reduced pressure (0.05–0.85 MPa) to reclaim THF or DCM .

  • Yield optimization: Molar ratios of 1:1.2 (alcohol:SOCl₂) and catalytic dimethylformamide (DMF) may enhance conversion .

Reactivity and Chemical Transformations

The sulfonyl chloride group’s electrophilicity drives diverse reactions:

Nucleophilic Substitution

  • With amines: Forms sulfonamides, critical in drug design (e.g., protease inhibitors):

    R-NH2+(1-Isopropyl-1H-imidazol-2-yl)methanesulfonyl chlorideR-NH-SO2(imidazole derivative)+HCl\text{R-NH}_2 + \text{(1-Isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride} \rightarrow \text{R-NH-SO}_2-\text{(imidazole derivative)} + \text{HCl}
  • With alcohols: Produces sulfonate esters, useful as alkylating agents.

Hydrolysis

In aqueous environments, the sulfonyl chloride hydrolyzes to the sulfonic acid:

(1-Isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride+H2O(1-Isopropyl-1H-imidazol-2-yl)methanesulfonic acid+HCl\text{(1-Isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride} + \text{H}_2\text{O} \rightarrow \text{(1-Isopropyl-1H-imidazol-2-yl)methanesulfonic acid} + \text{HCl}

Table 2: Comparative Reactivity of Sulfonyl Chloride Derivatives

CompoundReaction with Aniline (Rate Constant, k)Hydrolysis Half-Life (pH 7)
Methanesulfonyl chloride1.0 (reference)2 hours
(1-Methylimidazol-5-yl)methanesulfonyl chloride0.81.5 hours
Target compound (predicted)0.6–0.71–2 hours

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